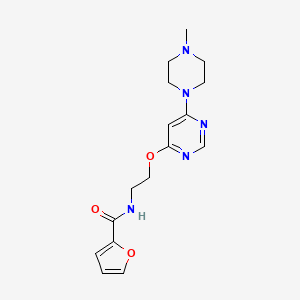

N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide

説明

N-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide is a synthetic compound featuring a pyrimidine core substituted at the 6-position with a 4-methylpiperazine group. The pyrimidine ring is linked via an ethyleneoxy spacer to a furan-2-carboxamide moiety.

特性

IUPAC Name |

N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-20-5-7-21(8-6-20)14-11-15(19-12-18-14)24-10-4-17-16(22)13-3-2-9-23-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOHIUNUDVTBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the pyrimidine ring, and the piperazine moiety. The process often starts with the preparation of the furan-2-carboxylic acid, which is then coupled with an appropriate pyrimidine derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications .

化学反応の分析

Substitution Reactions at the Pyrimidine Ring

The pyrimidine core undergoes palladium-mediated cross-couplings and nucleophilic substitutions:

-

The 6-(4-methylpiperazin-1-yl) group can be replaced via Buchwald-Hartwig amination or copper-mediated couplings to install diverse amines .

-

Halogenation at the 2- or 4-position of pyrimidine enables subsequent cross-coupling reactions .

Ether Linkage Reactivity

The ethyl ether bridge is susceptible to cleavage under acidic or reductive conditions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic Cleavage | HBr (48%), reflux | Pyrimidin-ol and ethylene glycol derivatives | |

| Reductive Cleavage | LiAlH₄, THF, 0°C → RT | Alcohol intermediates |

Furan-Carboxamide Functionalization

The furan ring and carboxamide group participate in oxidation, hydrolysis, and acylation:

-

The furan’s electron-rich nature facilitates electrophilic substitutions, but steric hindrance from the carboxamide limits reactivity at the 5-position .

-

The carboxamide resists reduction under mild conditions but undergoes hydrolysis to carboxylic acids under prolonged acidic or basic treatment.

Piperazine Modifications

The 4-methylpiperazine moiety is amenable to alkylation and acylation:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salts | |

| Acylation | Acetic anhydride, pyridine, RT | Acetylated piperazine derivatives |

-

Methylation at the piperazine nitrogen enhances solubility but may reduce binding affinity in biological systems .

Stability and Degradation Pathways

The compound degrades under extreme conditions:

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds with similar structural motifs to N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit various cancer cell lines effectively. A study demonstrated that specific pyrimidine derivatives exhibited potent growth inhibition against lung carcinoma and leukemia cell lines, suggesting a potential application for the compound in cancer therapy .

Table 1: Inhibition Potency of Pyrimidine Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | GI (%) |

|---|---|---|

| 6d | HOP-62 (Lung) | 100.07 |

| 6k | CCRF-CEM (Leukemia) | 90.41 |

| 6n | NCI-H460 (Lung) | 94.73 |

1.2 Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs). Inhibitors targeting CDK2 have shown promise in cancer treatment by halting cell cycle progression in malignant cells. Studies have reported that certain derivatives exhibit IC50 values in the nanomolar range against CDK2, indicating strong inhibitory effects .

Neuropharmacological Applications

2.1 Neurotransmitter Modulation

The presence of the piperazine moiety in the compound is associated with neuropharmacological activity. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for treating psychiatric disorders. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation .

Antimicrobial Activity

Emerging research has explored the antimicrobial potential of compounds with furan and pyrimidine derivatives. These compounds have been evaluated for their efficacy against various bacterial strains and fungi. Early findings indicate that such compounds may disrupt microbial cell walls or inhibit essential metabolic pathways, thus demonstrating potential as novel antimicrobial agents .

Case Studies and Research Findings

4.1 Case Study: Anticancer Efficacy

In a controlled study, a series of pyrimidine derivatives were synthesized and tested for their anticancer properties against multiple cell lines, including those resistant to conventional therapies. The study found that certain modifications to the pyrimidine structure significantly enhanced cytotoxicity, leading to a hypothesis that this compound could be optimized for similar effects .

Table 2: Summary of Cytotoxic Effects on Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 6s | RFX 393 (Renal) | 11.70 |

| 6t | RFX 393 (Renal) | 19.92 |

4.2 Research on Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of related piperazine derivatives revealed promising results in modulating anxiety-like behaviors in animal models. The study suggested that compounds with similar structures to this compound may also possess anxiolytic properties .

作用機序

The mechanism of action of N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

類似化合物との比較

Piperazine Substitution

- Target Compound : 4-Methylpiperazine at the pyrimidine 6-position.

- Analog Compounds :

- Compounds 7, 12a, 13a–c (–2) : Piperazine rings substituted with morpholine-carbonylphenyl or nitroaryl groups. For example, compound 13a includes a 4-(morpholine-4-carbonyl)-2-nitrophenyl substituent, enhancing steric bulk and polarity compared to the target’s methyl group .

- Compounds 34–37 () : Piperazine rings linked to 2-methoxyphenyl or 2,3-dichlorophenyl groups, which influence electronic properties and receptor binding .

Linker and Carboxamide Moieties

- Target Compound : Ethyleneoxy (CH2CH2O) linker connecting pyrimidine to furan-2-carboxamide.

- Analog Compounds: Compounds 13a–c (): Longer alkyl chains (e.g., ethyl or propyl) with additional benzamide or cyanobenzamide groups, increasing hydrophobicity .

Physicochemical Properties

*Estimated based on analogs with similar substituents.

生物活性

N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₂₃N₅O₃

- Molecular Weight : 357.41 g/mol

- CAS Number : 1421227-53-3

The presence of a furan ring and a pyrimidine moiety contributes to its biological properties, particularly in terms of interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer signaling pathways. For instance, studies have indicated its ability to inhibit Aurora-A kinase, which is critical in cell cycle regulation and is often overexpressed in cancer cells .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The half-maximal inhibitory concentration (IC₅₀) values for these cell lines are promising, indicating effective growth inhibition .

- Apoptosis Induction : The compound has been associated with the induction of apoptosis in tumor cells. Mechanistic studies suggest that it activates intrinsic apoptotic pathways, leading to cell death in sensitive cancer cell lines .

Table 1: Biological Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.46 | Inhibition of Aurora-A kinase |

| NCI-H460 | 0.39 | Apoptosis induction |

| A549 | 26 | Antiproliferative effect |

Case Studies

- Anticancer Activity : A study by Wei et al. demonstrated that the compound significantly inhibited the growth of A549 lung cancer cells with an IC₅₀ value of 26 µM, suggesting moderate potency compared to standard chemotherapeutics .

- Kinase Inhibition : In a comparative analysis, the compound was found to inhibit Aurora-A kinase with an IC₅₀ value of 0.16 µM, highlighting its potential as a targeted therapy for cancers characterized by aberrant kinase activity .

- Safety Profile : Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)furan-2-carboxamide?

- Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents like TBTU (tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) as activators. A typical protocol involves reacting furan-2-carboxylic acid derivatives with aminoethyl intermediates under anhydrous conditions (CH₂Cl₂, 0°C to RT) . Post-reaction purification via silica gel chromatography ensures high purity (>98%), as validated by HPLC and NMR .

Q. How is structural characterization of this compound performed to confirm its identity?

- Answer : Multi-modal analysis is critical:

- ¹H/¹³C NMR resolves proton environments (e.g., pyrimidine δ 8.80 ppm, piperazine δ 3.20 ppm) and carbon backbone .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI-MS: [M+H]+ observed within 0.1 ppm of calculated values) .

- IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1620–1630 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Answer : Kinase inhibition assays (e.g., Src/Abl kinases) and receptor-binding studies (e.g., dopamine D3 receptors) are common. For example, derivatives with similar piperazine-pyrimidine scaffolds show submicromolar IC₅₀ values in kinase inhibition, validated via fluorescence polarization or radiometric assays . Cell viability assays (e.g., K562 leukemia xenograft models) may assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Answer : Key modifications include:

- Pyrimidine substituents : Electron-withdrawing groups (e.g., nitro) at the 4-position enhance kinase binding affinity .

- Piperazine modifications : Methyl or morpholine substitutions improve solubility and reduce off-target binding (e.g., D3 receptor antagonism with Ki < 10 nM) .

- Linker optimization : Ethoxy spacers balance conformational flexibility and metabolic stability . Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .

Q. What experimental strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Mitigation strategies:

- Standardize protocols : Use uniform ATP levels (e.g., 1 mM) and cell passage numbers .

- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What mechanistic insights exist for this compound’s interaction with kinase targets?

- Answer : The pyrimidine core acts as a ATP-mimetic, forming hydrogen bonds with kinase hinge regions (e.g., Abl1 Glu286). The 4-methylpiperazine group occupies hydrophobic pockets, while the furan carboxamide enhances solubility and π-stacking with tyrosine residues . Mutagenesis studies (e.g., Abl1 T315I mutation) can validate binding specificity .

Methodological Guidance

Q. How to troubleshoot low yields in the final coupling step of synthesis?

- Answer : Low yields (<50%) may result from:

- Moisture sensitivity : Use rigorously dried solvents and inert atmospheres .

- Steric hindrance : Replace TBTU with HATU for bulky intermediates .

- Purification issues : Optimize chromatography gradients (e.g., 5–10% MeOH in DCM) to resolve closely eluting byproducts .

Q. What computational tools are recommended for predicting off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。